
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Méthodes De Préparation
The synthesis of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the indazole core. Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the cyclization process . Industrial production methods often utilize optimized reaction conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune regulation . By inhibiting IDO1, the compound can modulate immune responses and exhibit anticancer effects. Additionally, it can activate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as apoptosis .
Comparaison Avec Des Composés Similaires
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Another indazole derivative with significant biological activities, including anticancer and antimicrobial properties.
1H-Indazole-3-amine: Known for its antitumor activity and used in the development of anticancer drugs.
6-Substituted aminoindazoles: These compounds are designed for specific biological targets and exhibit various therapeutic effects.
The uniqueness of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10N4 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-amino-1,3-dimethylindazole-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-6-8-4-9(12)7(5-11)3-10(8)14(2)13-6/h3-4H,12H2,1-2H3 |
Clé InChI |
DCKWIUMSNODRJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(C(=C2)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


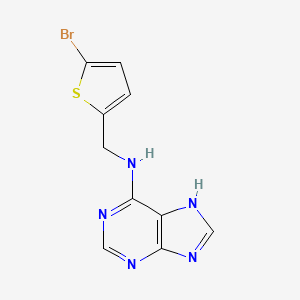
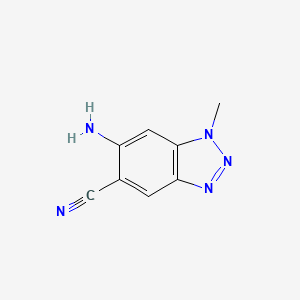
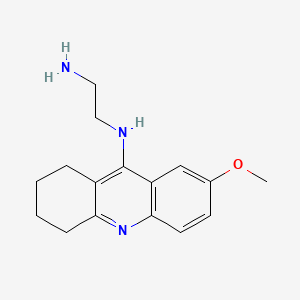
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
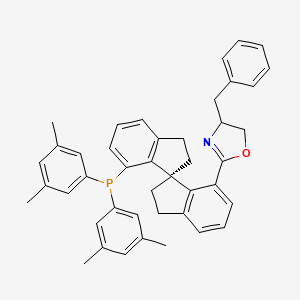
![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
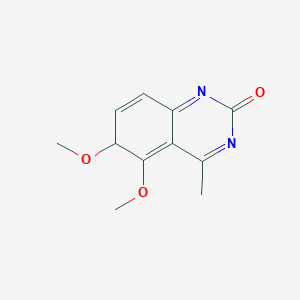
![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)
